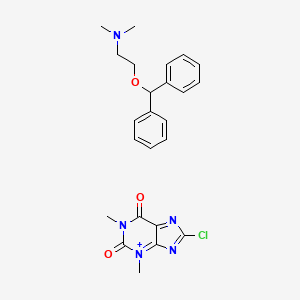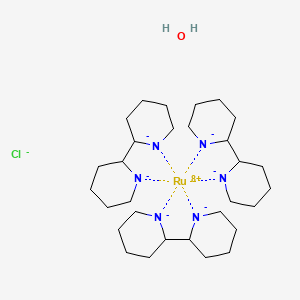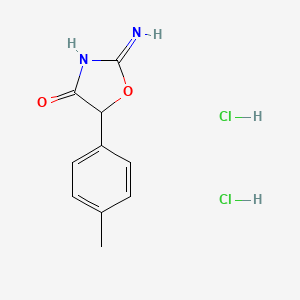
nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is a complex compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This particular compound is a nickel complex of a tetraphenylporphyrin derivative, which has significant applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide typically involves the reaction of a tetraphenylporphyrin precursor with a nickel salt under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base to facilitate the formation of the nickel complex. The reaction mixture is then refluxed for several hours to ensure complete complexation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as halogens and alkylating agents are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may yield nickel(0) or nickel(I) complexes.
Wissenschaftliche Forschungsanwendungen
Nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Used in the development of sensors and electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism by which nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide exerts its effects involves the coordination of the nickel ion with the nitrogen atoms of the porphyrin ring. This coordination stabilizes the nickel ion and allows it to participate in various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimicking or photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- Zinc(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
Uniqueness
Nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is unique due to its specific electronic properties and ability to participate in a wide range of chemical reactions. Compared to its copper and zinc counterparts, the nickel complex exhibits different redox potentials and catalytic activities, making it suitable for specific applications in catalysis and electronic devices.
Eigenschaften
Molekularformel |
C44H34N4Ni-2 |
|---|---|
Molekulargewicht |
677.5 g/mol |
IUPAC-Name |
nickel(2+);(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C44H34N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-21,23,26,28,34,37H,22,24-25,27H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-; |
InChI-Schlüssel |
YIPFNUJREVWCBD-RZRDJKQOSA-N |
Isomerische SMILES |
C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=CC=C6)/C=C5)/C7=CC=CC=C7)CC4)/C8=CC=CC=C8)/C9=CC=CC=C9)/C1.[Ni+2] |
Kanonische SMILES |
C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=CC=C6)[N-]5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)
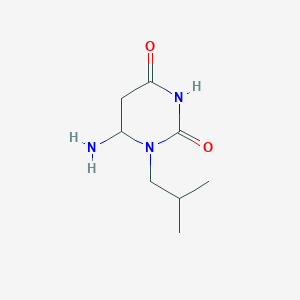
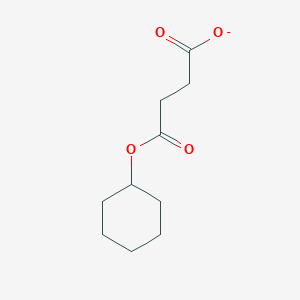
![zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron](/img/structure/B12353988.png)
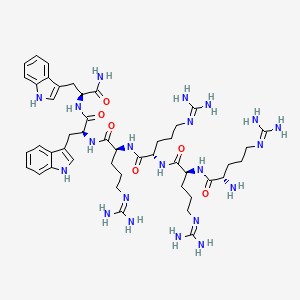
![Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12353992.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)
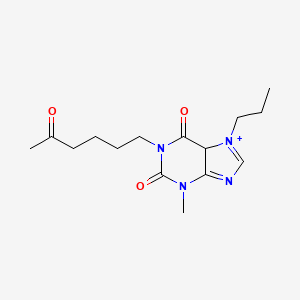

![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)

